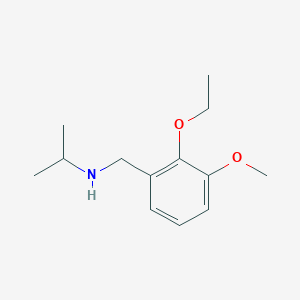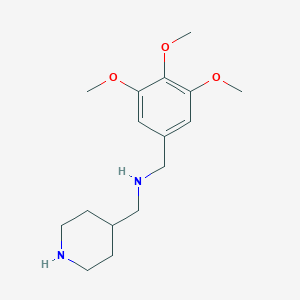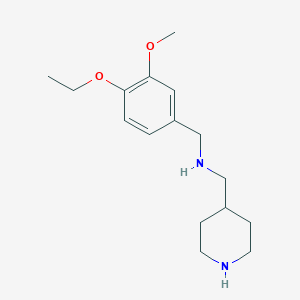
N-(3-ethoxy-4-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethoxy-4-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine, also known as EMB-2201, is a synthetic cannabinoid that has been used in scientific research for its potential therapeutic applications. This compound was first synthesized in the late 2000s and has since been the subject of numerous studies exploring its biochemical and physiological effects, mechanism of action, and potential future directions.
作用机制
N-(3-ethoxy-4-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine is believed to exert its effects by binding to cannabinoid receptors in the brain and activating the endocannabinoid system, which plays a key role in regulating pain, inflammation, and other physiological processes. This compound has been shown to have a high affinity for both CB1 and CB2 receptors, which are found throughout the body and play a role in a wide range of physiological functions.
Biochemical and Physiological Effects
Studies have shown that this compound produces a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anxiolytic effects. This compound has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
N-(3-ethoxy-4-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine has several advantages for use in lab experiments, including its high potency, selectivity for cannabinoid receptors, and ease of synthesis. However, it also has some limitations, including its potential for abuse and the lack of long-term safety data.
未来方向
There are several potential future directions for research on N-(3-ethoxy-4-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine, including further exploration of its therapeutic applications, development of new synthetic analogs with improved pharmacological properties, and investigation of its potential as a tool for studying the endocannabinoid system and cannabinoid receptors in the brain. Additionally, more research is needed to fully understand the long-term safety and potential risks associated with the use of this compound.
合成方法
The synthesis of N-(3-ethoxy-4-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine involves several steps, including the reaction of 3-ethoxy-4-methoxybenzyl chloride with morpholine, followed by the addition of propan-1-amine and subsequent purification. The final product is a white crystalline powder that is soluble in organic solvents and has a melting point of approximately 138-140°C.
科学研究应用
N-(3-ethoxy-4-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine has been used in scientific research to explore its potential therapeutic applications, particularly in the treatment of pain, inflammation, and anxiety. Studies have shown that this compound has a high affinity for cannabinoid receptors in the brain and may act as a potent agonist, producing effects similar to those of THC, the primary psychoactive component of marijuana.
属性
分子式 |
C17H28N2O3 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C17H28N2O3/c1-3-22-17-13-15(5-6-16(17)20-2)14-18-7-4-8-19-9-11-21-12-10-19/h5-6,13,18H,3-4,7-12,14H2,1-2H3 |
InChI 键 |
GFVBRIDHKLOPFA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCCCN2CCOCC2)OC |
规范 SMILES |
CCOC1=C(C=CC(=C1)CNCCCN2CCOCC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B262652.png)
![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine](/img/structure/B262654.png)


![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262661.png)
![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B262666.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B262667.png)
![2-(2-Methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B262672.png)



![N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262677.png)